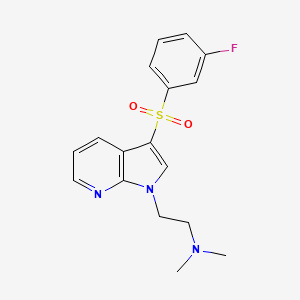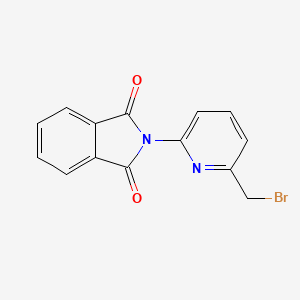
3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations, cyclization, and sulfonation. Researchers have developed various synthetic routes to access it, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Compounds containing sulfone and pyridine groups are pivotal in the synthesis of advanced materials. For example, fluorinated polyamides containing pyridine and sulfone moieties demonstrate exceptional solubility in organic solvents and high thermal stability, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013) (Liu et al., 2013). Similarly, guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions offer precise control of cation functionality, enhancing the performance of electrolyte materials (D. Kim et al., 2011) (Kim et al., 2011).
Organic Synthesis and Chemical Reactivity
Sulfone-functionalized compounds are instrumental in organic synthesis, offering pathways to diverse chemical structures. The synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation reaction showcases the utility of sulfone groups in complex organic syntheses (M. Bagley et al., 2005) (Bagley et al., 2005). Additionally, fluoroalkylation of aryl iodides, facilitated by the (2-pyridyl)sulfonyl group, highlights the role of sulfone and pyridine moieties in accessing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science (Yanchuan Zhao et al., 2012) (Zhao et al., 2012).
Potential Pharmaceutical Applications
While direct applications in pharmaceuticals for the specific compound were not identified, related research indicates the potential of sulfone and pyridine derivatives in drug development. For instance, pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups have shown promising antimicrobial activities, suggesting the therapeutic potential of sulfone-containing compounds (Amani M. R. Alsaedi et al., 2019) (Alsaedi et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSFIDVAEMDPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621755 | |
| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |
CAS RN |
633304-27-5 | |
| Record name | WAY-208466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-208466 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of WAY-208466?
A1: WAY-208466 is a selective agonist of the serotonin 5-HT6 receptor. [, , ] This means it binds to this receptor subtype and activates it, mimicking the effects of serotonin at this specific receptor.
Q2: What are the downstream effects of WAY-208466 activation of the 5-HT6 receptor?
A2: While the exact downstream mechanisms are still under investigation, research suggests that WAY-208466's activation of 5-HT6 receptors can influence various signaling pathways. One study found that WAY-208466's anti-allodynic effects in a neuropathic pain model were potentially mediated by the adenylate cyclase (AC)/protein kinase A (PKA) pathway and involved interaction with the glutamatergic system in the ventrolateral orbital cortex. [] Another study demonstrated that WAY-208466 did not alter sleep and wakefulness in rats when administered systemically or locally into various brain regions. []
Q3: Has WAY-208466 shown efficacy in any in vivo models of disease?
A3: Research indicates that WAY-208466 has shown promise in preclinical models. For instance, it demonstrated anti-allodynic effects in a rodent model of neuropathic pain, suggesting potential therapeutic application in this area. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1625030.png)











